molecular formula C10H13ClN2 B1432000 1-Phenylcyclopropanecarboximidamide hydrochloride CAS No. 1029234-11-4

1-Phenylcyclopropanecarboximidamide hydrochloride

Cat. No.: B1432000
CAS No.: 1029234-11-4
M. Wt: 196.67 g/mol
InChI Key: YGIZFZFUHUFWNV-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarboximidamide hydrochloride is a chemical compound with the molecular formula C10H13ClN2. It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group and a carboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylcyclopropanecarboximidamide hydrochloride typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazo compounds and other reactive intermediates. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1-Phenylcyclopropanecarboximidamide hydrochloride is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and carboximidamide group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylcyclopropanecarboximidamide hydrochloride is unique due to its combination of a cyclopropane ring, phenyl group, and carboximidamide moiety. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-phenylcyclopropane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-9(12)10(6-7-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZFZFUHUFWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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